N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
Chemical Structure and Properties
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring:
- A 1,3,4-oxadiazole core substituted at the 5-position with a 2,4-dimethoxyphenyl group.
- A 5-nitrothiophene-2-carboxamide moiety linked to the oxadiazole ring.
- Molecular formula: C₁₅H₁₂N₄O₆S.
- Molecular weight: 376.36 g/mol (calculated).
Carboxylic Acid Activation: 5-Nitrothiophene-2-carboxylic acid is activated using coupling agents like HATU in the presence of a base (e.g., diisopropylethylamine) .
Amine Coupling: The activated acid reacts with 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine to form the carboxamide bond.
Purification: Crude product is purified via column chromatography (e.g., neutral alumina with ethyl acetate/petroleum ether gradients) .
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6S/c1-23-8-3-4-9(10(7-8)24-2)14-17-18-15(25-14)16-13(20)11-5-6-12(26-11)19(21)22/h3-7H,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTKPTHDQZJLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-(2,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
The oxadiazole core is synthesized via cyclodehydration of 2,4-dimethoxybenzohydrazide. The hydrazide intermediate is formed by refluxing 2,4-dimethoxybenzoic acid (10.0 g, 50.6 mmol) with excess hydrazine hydrate (15 mL) in ethanol (100 mL) for 6 hours. The precipitated hydrazide is filtered and recrystallized from ethanol (yield: 85%).
Cyclization to the oxadiazole is achieved using phosphorus oxychloride (POCl₃, 20 mL) under reflux for 4 hours. The reaction mixture is poured onto ice, neutralized with ammonium hydroxide, and extracted with ethyl acetate. The product, 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, is obtained as white crystals (mp 148–150°C; yield: 78%).
Table 1: Spectral Data for 5-(2,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
| Characterization Method | Data |
|---|---|
| IR (KBr, cm⁻¹) | 3350 (N-H), 1620 (C=N), 1250 (C-O-C) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.85 (s, 6H, OCH₃), 6.65–7.45 (m, 3H, Ar-H), 5.20 (s, 2H, NH₂) |
| MS (EI) | m/z 249 [M+H]⁺ |
Synthesis of 5-Nitrothiophene-2-Carboxylic Acid
Nitration of thiophene-2-carboxylic acid is performed using fuming nitric acid (10 mL) in concentrated sulfuric acid (20 mL) at 0–5°C for 2 hours. The mixture is poured onto ice, and the precipitate is filtered and washed with cold water. 5-Nitrothiophene-2-carboxylic acid is obtained as yellow crystals (mp 185–187°C; yield: 65%).
Table 2: Reaction Conditions for Thiophene Nitration
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ (1:2 v/v) |
| Temperature | 0–5°C |
| Time | 2 hours |
| Yield | 65% |
Coupling of Oxadiazole and Nitrothiophene Moieties
Formation of the Amide Bond
5-Nitrothiophene-2-carboxylic acid (3.2 g, 16.8 mmol) is converted to its acid chloride by treatment with thionyl chloride (10 mL) under reflux for 3 hours. Excess SOCl₂ is removed under vacuum, and the residue is dissolved in dry dichloromethane (DCM, 50 mL).
To this solution, 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4.0 g, 16.1 mmol) and triethylamine (5 mL) are added dropwise at 0°C. The reaction is stirred at room temperature for 12 hours. The mixture is washed with water, dried over Na₂SO₄, and concentrated. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the title compound as pale-yellow crystals (mp 210–212°C; yield: 72%).
Table 3: Optimization of Coupling Reaction
| Condition | Variation Tested | Optimal Value |
|---|---|---|
| Coupling Agent | EDCl, DCC, SOCl₂ | SOCl₂ |
| Solvent | DCM, THF, DMF | DCM |
| Base | Pyridine, Et₃N, DMAP | Et₃N |
| Reaction Time | 6–24 hours | 12 hours |
Analytical Characterization
Spectroscopic Confirmation
The final product is characterized by IR, NMR, and mass spectrometry:
- IR (KBr, cm⁻¹) : 3280 (N-H), 1680 (C=O), 1520 (NO₂), 1240 (C-O-C).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.88 (s, 6H, OCH₃), 7.02–8.15 (m, 5H, Ar-H and thiophene-H), 10.45 (s, 1H, NH).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 56.2 (OCH₃), 112.5–160.1 (aromatic and heterocyclic carbons), 163.5 (C=O).
- MS (ESI) : m/z 417 [M+H]⁺ (calculated for C₁₇H₁₄N₄O₆S: 416.04).
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a single peak at 4.2 minutes (purity >98%).
Mechanistic Considerations
Oxadiazole Cyclization
The cyclodehydration of 2,4-dimethoxybenzohydrazide proceeds via a two-step mechanism:
Electrophilic Nitration
Nitration of thiophene-2-carboxylic acid occurs regioselectively at the 5-position due to the directing effect of the electron-withdrawing carboxylic acid group. The nitro group adopts the α-position relative to sulfur, consistent with the stability of the Wheland intermediate.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are often used.
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution of methoxy groups: Leads to various substituted phenyl derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) has been reported as low as 0.016 μg/mL for certain derivatives, showcasing its potential as a lead compound in the development of new antimycobacterial agents .
Case Studies
-
Study on Antimycobacterial Activity :
- A study evaluated the compound's activity against drug-resistant strains of Mycobacterium tuberculosis. Results indicated that derivatives of this compound could serve as potential candidates for new antimycobacterial therapies, particularly in the context of increasing antibiotic resistance.
-
Mechanism of Action :
- The mechanism involves the interaction with bacterial enzymes and receptors, leading to disruption of cellular processes. The nitrofuran moiety is crucial for its biotransformation and subsequent antimicrobial activity.
Therapeutic Potential
Beyond antimicrobial applications, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide has shown promise in other therapeutic areas:
- Neuroprotective Effects : Compounds with similar oxadiazole structures have been explored for neuroprotective properties. Research indicates that modifications can enhance their ability to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms. Further research is required to elucidate these effects fully .
Summary of Applications
Mechanism of Action
The exact mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is not fully understood. it is believed to exert its effects through:
Inhibition of Enzymes: May inhibit key enzymes involved in cell proliferation and survival.
Interaction with DNA: Potential to bind to DNA, interfering with replication and transcription processes.
Modulation of Signaling Pathways: Could affect various signaling pathways involved in inflammation and immune response
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related nitrothiophene carboxamide derivatives, focusing on substituent effects, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Functional Comparison of Nitrothiophene Carboxamide Derivatives
Key Observations:
Fluorinated Substituents: Thiazole-based analogs with CF₃ or F groups (e.g., C₁₆H₁₀F₃N₃O₄S₂) show antibacterial activity, suggesting electronegative substituents may enhance target binding .
Heterocycle Core Variations :
- Oxadiazole vs. Thiazole : Thiazole-based compounds (e.g., C₁₄H₇F₂N₃O₃S₂) exhibit higher purity (99.05%) and confirmed antibacterial activity, but oxadiazole derivatives may offer improved metabolic stability due to reduced ring reactivity .
Synthetic Challenges :
- Purity varies significantly (42% vs. 99%) depending on substituent complexity and purification methods. The dihydrodioxin-substituted oxadiazole (C₁₃H₁₀N₄O₆S) may require specialized chromatography for isolation .
Unanswered Questions :
- The target compound’s exact antibacterial efficacy and mechanism remain unverified. Comparative molecular docking or in vitro studies are needed to validate hypotheses derived from structural analogs.
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole moiety, a nitro group, and a thiophene ring. Its molecular formula is , with a molecular weight of approximately 360.34 g/mol. The presence of multiple functional groups contributes to its biological activity and reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these strains were notably low, suggesting potent antibacterial activity. For instance, compounds with similar oxadiazole structures demonstrated MIC values in the range of 0.125–2 μg/mL against MRSA isolates .
Anticancer Activity
This compound has also been studied for its anticancer potential . It was found to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, one study reported an IC50 value of 6.5 ± 1.0 µM against certain cancer cell lines . The compound's interaction with specific cellular targets may modulate pathways involved in tumor growth.
The biological activity of this compound is attributed to its ability to interact with key molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It potentially modulates receptors involved in inflammatory responses or cancer progression.
These interactions can lead to the disruption of essential biological pathways, contributing to its antimicrobial and anticancer effects.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA. The results indicated that the compound not only inhibited bacterial growth but also exhibited low cytotoxicity towards human cells, making it a promising candidate for further development as an antimicrobial agent .
Cancer Cell Line Studies
In another investigation focusing on cancer treatment, the compound was tested on various human cancer cell lines. Results demonstrated significant inhibition of cell viability at concentrations that did not adversely affect normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Q & A
Q. What are the optimized synthetic routes for this compound, and how are reaction conditions controlled?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. Key steps include:
- Cyclization of hydrazide intermediates with reagents like POCl₃ or PCl₅ under reflux .
- Coupling reactions (e.g., amide bond formation) using carbodiimide-based activators such as EDC/HOBt in anhydrous solvents .
- Optimization of temperature (e.g., 60–80°C for cyclization) and solvent systems (DMF, THF) to enhance yield . Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch ~1680 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 360.282) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How does the compound modulate biological targets like NF-κB or enzymes, and what assays validate these interactions?
- NF-κB Inhibition : The oxadiazole and nitro groups may disrupt NF-κB-DNA binding, assessed via electrophoretic mobility shift assays (EMSAs) or luciferase reporter gene assays in inflammatory cell models .
- Enzyme Inhibition :
- Lipoxygenase (LOX) : Spectrophotometric monitoring of linoleic acid oxidation at 234 nm .
- α-Glucosidase : Colorimetric assays using p-nitrophenyl-α-D-glucopyranoside .
- Butyrylcholinesterase (BChE) : Ellman’s method with DTNB reagent to measure thiocholine release .
Q. How can contradictions in bioactivity data across studies be resolved?
- Comparative Assays : Replicate studies under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables .
- Structural Analogs : Synthesize derivatives to test hypotheses about substituent effects (e.g., replacing nitro with cyano groups) .
- In Silico Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding affinities and validate experimental IC₅₀ discrepancies .
Q. What in vitro models are suitable for evaluating anti-inflammatory or antimicrobial activity?
- Anti-Inflammatory : LPS-induced TNF-α secretion in RAW 264.7 macrophages, measured via ELISA .
- Antimicrobial :
- Bacterial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Fungal : Disk diffusion assays against C. albicans .
Q. What strategies establish structure-activity relationships (SAR) for this compound?
- Substituent Variation : Modify the 2,4-dimethoxyphenyl or nitrothiophene moieties to assess impact on bioactivity .
- Pharmacophore Mapping : Identify critical functional groups (e.g., oxadiazole as a hydrogen-bond acceptor) using 3D-QSAR models .
- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, proteases) to identify selectivity trends .
Q. How should stability studies under physiological conditions be designed?
- Buffer Solutions : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C .
- Degradation Monitoring : Use HPLC-MS to track parent compound depletion and metabolite formation over 24–72 hours .
- Temperature/Humidity Stress : Accelerated stability testing at 40°C/75% RH for 1–3 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
